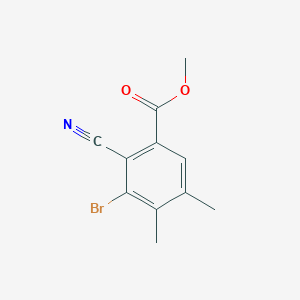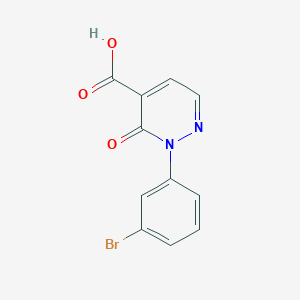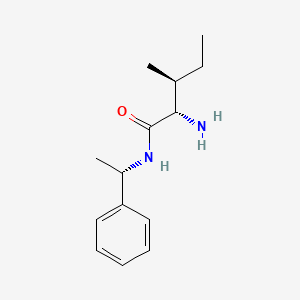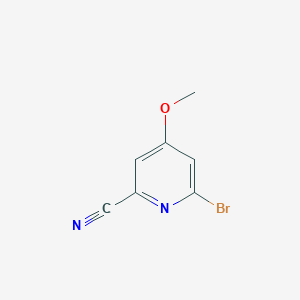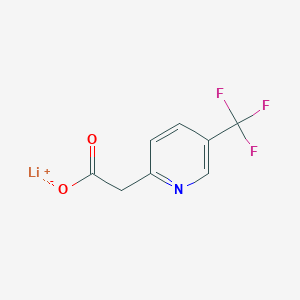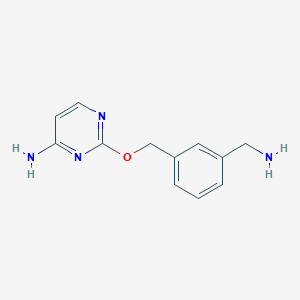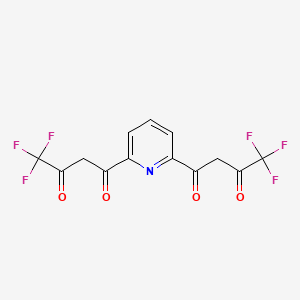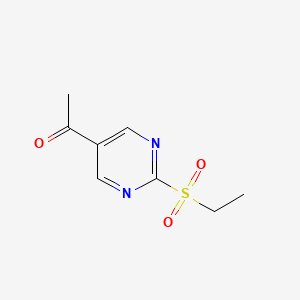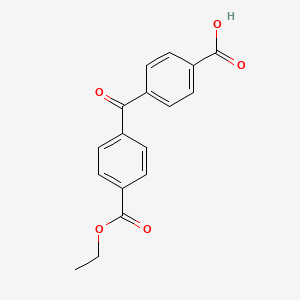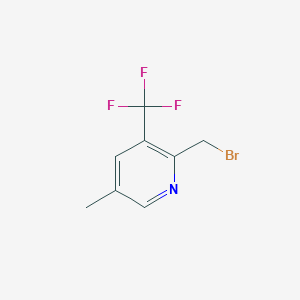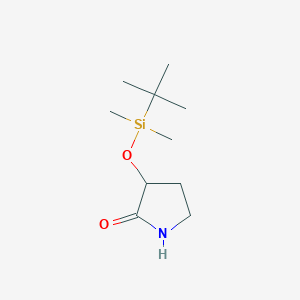
3-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one is a compound that belongs to the class of silyl-protected pyrrolidinones. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to the oxygen atom of the pyrrolidinone ring. The silyl group serves as a protective group, which can be removed under specific conditions to reveal the reactive hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one typically involves the protection of the hydroxyl group of a pyrrolidinone derivative using tert-butyl(dimethyl)silyl chloride. The reaction is usually carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions are mild, and the product is obtained in good yield after purification.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the process. Additionally, the purification steps can be streamlined using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form a silanol derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The silyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
The major products formed from these reactions include silanol derivatives, hydroxylated pyrrolidinones, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protective group in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one involves the cleavage of the silyl group under specific conditions to reveal the reactive hydroxyl group. This hydroxyl group can then participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-[tert-butyldimethylsilyl]oxypyrrolidin-2-one: A closely related compound with similar structural features and reactivity.
(3S)-3-[trimethylsilyl]oxypyrrolidin-2-one: Another silyl-protected pyrrolidinone with a different silyl group.
(3S)-3-[triisopropylsilyl]oxypyrrolidin-2-one: A compound with a bulkier silyl group, leading to different reactivity and steric effects.
Uniqueness
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides a balance between steric protection and ease of removal. This makes it a versatile protective group in organic synthesis, allowing for selective reactions and efficient deprotection under mild conditions.
Eigenschaften
Molekularformel |
C10H21NO2Si |
|---|---|
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12) |
InChI-Schlüssel |
QEJCHYKXNFQQSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



